molecular formula C18H17N3 B12525860 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-52-9

3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12525860
CAS No.: 654650-52-9
M. Wt: 275.3 g/mol
InChI Key: SDFACHCYNVECOX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrazole and a quinoline moiety, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the reaction of a diazonium salt derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of ascorbic acid. This reaction yields the desired product along with some by-products . Industrial production methods may involve optimizing this reaction for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives. These compounds share the fused ring system but may differ in the substitution pattern on the rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

654650-52-9

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

3,5-dimethyl-1-phenyl-4H-pyrazolo[4,3-c]quinoline

InChI

InChI=1S/C18H17N3/c1-13-16-12-20(2)17-11-7-6-10-15(17)18(16)21(19-13)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

SDFACHCYNVECOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CN(C3=CC=CC=C32)C)C4=CC=CC=C4

Origin of Product

United States

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